molecular formula C24H28N2O3 B4887828 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide

Cat. No. B4887828
M. Wt: 392.5 g/mol
InChI Key: UZHVUFWYXBXPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been synthesized and studied extensively in recent years due to its potential application in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide involves the inhibition of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of reward and motivation pathways in the brain, and its inhibition results in a decrease in the release of dopamine in these regions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide are primarily related to its ability to inhibit the dopamine D3 receptor. This inhibition results in a decrease in the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward and motivation pathways. The compound has been found to have a significant impact on drug addiction and schizophrenia, as well as other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide in lab experiments include its potent and selective inhibition of the dopamine D3 receptor, which allows for the study of the role of this receptor in various neurological disorders. The limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

For research on 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide include the development of more selective and potent inhibitors of the dopamine D3 receptor, as well as the investigation of its potential application in the treatment of other neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity and adverse effects.

Scientific Research Applications

The compound 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide has been extensively studied for its potential application in the treatment of various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. The compound has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(3-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17-3-2-4-18(15-17)16-25-23(27)19-7-9-21(10-8-19)29-22-11-13-26(14-12-22)24(28)20-5-6-20/h2-4,7-10,15,20,22H,5-6,11-14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHVUFWYXBXPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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